N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide
Description
N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, hydroxyphenyl groups, and a hydroxybenzoyl moiety
Properties
IUPAC Name |
N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-13-9-10-18(24)15(12-13)21-19(25)16-7-5-11-22(16)20(26)14-6-3-4-8-17(14)23/h3-4,6,8-10,12,16,23-24H,2,5,7,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLSZBPUWSSCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Groups: The hydroxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where phenol derivatives react with electrophiles in the presence of a catalyst.
Attachment of the Hydroxybenzoyl Moiety: The hydroxybenzoyl group is attached through an esterification or amidation reaction, where a hydroxybenzoic acid derivative reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the hydroxybenzoyl moiety.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide: shares similarities with other compounds containing pyrrolidine rings, hydroxyphenyl groups, or hydroxybenzoyl moieties.
Examples: N-(2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide, N-(5-methyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide.
Uniqueness
Structural Features: The presence of both hydroxyphenyl and hydroxybenzoyl groups in the same molecule is relatively unique.
Functional Properties: The combination of these functional groups may confer unique biological or chemical properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
